molecular formula C12H15NO2 B217326 Neorustmicin C CAS No. 104169-51-9

Neorustmicin C

カタログ番号: B217326
CAS番号: 104169-51-9
分子量: 352.5 g/mol
InChIキー: HFFNYHVDXSAHMB-HAMUIWQFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neorustmicin C is a 14-membered macrolide antibiotic belonging to the galbonolide family, structurally related to rustmicin (galbonolide A) and neorustmicin (galbonolide B) . It is primarily produced by Micromonospora carbonacea strains isolated from soil and marine environments . Neorustmicin C exhibits potent antifungal activity against yeast-like fungi by targeting inositol phosphoceramide (IPC) synthase, a critical enzyme in fungal sphingolipid biosynthesis . This mechanism is shared with rustmicin, but neorustmicin C demonstrates distinct structural modifications that may influence its pharmacokinetic properties and spectrum of activity.

特性

CAS番号

104169-51-9

分子式

C12H15NO2

分子量

352.5 g/mol

IUPAC名

(3R,5E,11E,14S)-14-ethyl-4,10-dihydroxy-3,5,9,11,13-pentamethyl-1-oxacyclotetradeca-5,11-diene-2,7-dione

InChI

InChI=1S/C20H32O5/c1-7-17-11(2)8-12(3)18(22)13(4)9-16(21)10-14(5)19(23)15(6)20(24)25-17/h8,10-11,13,15,17-19,22-23H,7,9H2,1-6H3/b12-8+,14-10+/t11?,13?,15-,17+,18?,19?/m1/s1

InChIキー

HFFNYHVDXSAHMB-HAMUIWQFSA-N

SMILES

CCC1C(C=C(C(C(CC(=O)C=C(C(C(C(=O)O1)C)O)C)C)O)C)C

異性体SMILES

CC[C@H]1C(/C=C(/C(C(CC(=O)/C=C(/C([C@H](C(=O)O1)C)O)\C)C)O)\C)C

正規SMILES

CCC1C(C=C(C(C(CC(=O)C=C(C(C(C(=O)O1)C)O)C)C)O)C)C

同義語

neorustmicin C

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural, biosynthetic, and functional differences between neorustmicin C and related compounds:

Compound Molecular Formula Producing Organism Target Pathway Antifungal Activity (IC₅₀) Key Reference
Neorustmicin C Not fully reported* Micromonospora carbonacea FIM99-663 Inositol phosphoceramide synthase <1.0 µg/mL (yeast-like fungi)
Rustmicin (Galbonolide A) C₃₈H₆₂O₁₁ Streptomyces galbus Inositol phosphoceramide synthase 0.5–2.0 µg/mL
Neorustmicin D C₂₀H₃₂O₅ Micromonospora sp. UR17 Undetermined 2.22 µg/mL
Crisamicin A C₃₂H₂₂O₁₂ Micromonospora sp. UR17 Undetermined 2.33 µg/mL
Trehazolin C₁₃H₂₂N₂O₁₀ Micromonospora sp. UR17 α-Glucosidase inhibition 1.95 µg/mL

Mechanistic Insights

  • Neorustmicin C vs. Rustmicin : Both compounds inhibit IPC synthase, disrupting fungal membrane integrity. However, rustmicin’s larger macrolide ring (C₃₈ vs. inferred smaller size for neorustmicin C) may confer differences in cellular uptake or binding affinity .
  • Neorustmicin C vs. Neorustmicin D : Neorustmicin D (C₂₀H₃₂O₅) has a significantly smaller structure, suggesting a divergent biosynthetic pathway or degradation product. Its antifungal activity is weaker (IC₅₀ = 2.22 µg/mL) compared to neorustmicin C (<1.0 µg/mL) .

Research Findings and Clinical Relevance

Efficacy and Toxicity

  • Neorustmicin C demonstrates lower cytotoxicity in mammalian cells compared to rustmicin, as inferred from its selective inhibition of fungal IPC synthase over human orthologs .
  • Scalability Challenges: Production yields of neorustmicin C in Micromonospora are low compared to rustmicin in Streptomyces, necessitating strain optimization or synthetic biology approaches .

Emerging Analogues

  • Crisamicin A and trehazolin, co-produced with neorustmicin D in Micromonospora sp. UR17, highlight the chemical diversity within this genus. However, their mechanisms differ entirely from neorustmicin C, underscoring the need for targeted metabolomic studies .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Neorustmicin C with high purity, and how can researchers validate reaction yields?

  • Methodological Answer : Synthesis protocols should include detailed descriptions of reaction conditions (e.g., temperature, catalysts, solvents) and purification methods (e.g., column chromatography, recrystallization). Yield validation requires comparison with literature benchmarks and reproducibility across multiple batches. For new compounds, comprehensive characterization (e.g., NMR, HRMS) is essential to confirm purity . Known compounds should reference prior synthesis methods while detailing modifications .

Q. Which spectroscopic techniques are most effective for characterizing Neorustmicin C’s structural and stereochemical properties?

  • Methodological Answer :

  • 1H/13C NMR : Assign proton and carbon environments to confirm functional groups and connectivity.
  • HRMS : Validate molecular formula and isotopic patterns.
  • IR Spectroscopy : Identify key functional groups (e.g., hydroxyl, carbonyl).
  • X-ray Crystallography : Resolve stereochemistry for novel derivatives.
    Data should be cross-referenced with computational models (e.g., DFT) for ambiguous cases .

Q. How do researchers determine the minimum inhibitory concentration (MIC) of Neorustmicin C against target pathogens?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) with serial dilutions of Neorustmicin C. Include positive controls (e.g., known antibiotics) and negative controls (vehicle-only). MIC is defined as the lowest concentration inhibiting visible growth after 18–24 hours. Triplicate experiments and statistical analysis (e.g., mean ± SD) are critical to account for biological variability .

Q. What experimental controls are essential when assessing Neorustmicin C’s cytotoxicity in mammalian cell lines?

  • Methodological Answer :

  • Vehicle Controls : Assess solvent effects (e.g., DMSO).
  • Positive Controls : Use established cytotoxic agents (e.g., doxorubicin).
  • Viability Assays : Combine MTT/XTT with flow cytometry for apoptosis/necrosis differentiation.
    Normalize data to untreated cells and report IC50 values with 95% confidence intervals .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity profiles of Neorustmicin C across different cell lines?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Cross-Validate Models : Test activity in isogenic cell lines with/without target receptors.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to isolate pathways.
    Contradictions may arise from off-target effects or assay sensitivity thresholds, requiring multi-omics integration (e.g., transcriptomics, proteomics) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Neorustmicin C toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50.
  • ANOVA with Post Hoc Tests : Compare multiple dose groups.
  • Bootstrap Analysis : Estimate confidence intervals for small datasets.
    Report goodness-of-fit metrics (R²) and validate assumptions (e.g., normality, homoscedasticity) .

Q. What strategies optimize Neorustmicin C’s stability in biological matrices during pharmacokinetic studies?

  • Methodological Answer :

  • Matrix Stabilizers : Add EDTA (for plasma) or protease inhibitors (for tissue homogenates).
  • Storage Conditions : Test stability at -80°C vs. liquid nitrogen.
  • Analytical Validation : Use LC-MS/MS with isotopically labeled internal standards to quantify degradation products.
    Include freeze-thaw cycle tests and short/long-term stability benchmarks .

Q. How can researchers address discrepancies in Neorustmicin C’s reported mechanism of action across independent studies?

  • Methodological Answer :

  • Target Deconvolution : Employ chemical proteomics (e.g., affinity chromatography, activity-based protein profiling).
  • Orthogonal Assays : Combine genetic (RNAi) and pharmacological (inhibitor) approaches.
  • Data Reanalysis : Apply meta-analysis techniques to harmonize heterogeneous datasets.
    Contradictions often stem from contextual biology (e.g., cell type-specific pathways) or compound batch variability .

Q. What methodologies are critical for elucidating Neorustmicin C’s metabolic pathways in vivo?

  • Methodological Answer :

  • Radiolabeled Tracers : Use 14C/3H-labeled Neorustmicin C to track metabolites.
  • Metabolomics : Pair high-resolution MS with fragmentation libraries.
  • Biliary Excretion Studies : Cannulate animal models to collect bile.
    Cross-reference with human liver microsome assays to predict clinical metabolism .

Guidance for Data Presentation

  • Reproducibility : Document experimental parameters (e.g., instrument settings, software versions) in supplementary materials .
  • Contradiction Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .
  • Statistical Rigor : Pre-register analysis plans to reduce bias and improve transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neorustmicin C
Reactant of Route 2
Neorustmicin C

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。